molecular formula C23H26O8 B12657557 steganoate B CAS No. 152645-87-9

steganoate B

Cat. No.: B12657557
CAS No.: 152645-87-9
M. Wt: 430.4 g/mol
InChI Key: PSZQHRCYUYZKHC-HZPDHXFCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of steganoate B involves several steps, starting from the extraction of the stem bark of Steganotaenia araliacea. The extraction process typically involves the use of organic solvents such as methanol or ethanol to obtain a crude extract. This extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis. advancements in organic synthesis and extraction techniques may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Steganoate B undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Mechanism of Action

Steganoate B exerts its effects primarily through its interaction with tubulin, a protein that is essential for cell division. By binding to tubulin, this compound disrupts the formation of microtubules, which are necessary for chromosome separation during mitosis . This disruption leads to cell cycle arrest and apoptosis (programmed cell death), making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Steganoate B

This compound stands out due to its specific molecular structure, which may confer unique binding properties and biological activities. Its ability to disrupt microtubule formation makes it a valuable compound for further research in cancer therapy and cell biology.

Properties

CAS No.

152645-87-9

Molecular Formula

C23H26O8

Molecular Weight

430.4 g/mol

IUPAC Name

methyl (9R,10R)-3,4,6,10-tetramethoxy-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2(7),3,5,12,14(18)-hexaene-9-carboxylate

InChI

InChI=1S/C23H26O8/c1-25-16-6-12-7-18-19(31-11-30-18)9-13(12)21-14(8-15(16)23(24)29-5)17(26-2)10-20(27-3)22(21)28-4/h7,9-10,15-16H,6,8,11H2,1-5H3/t15-,16-/m1/s1

InChI Key

PSZQHRCYUYZKHC-HZPDHXFCSA-N

Isomeric SMILES

CO[C@@H]1CC2=CC3=C(C=C2C4=C(C[C@H]1C(=O)OC)C(=CC(=C4OC)OC)OC)OCO3

Canonical SMILES

COC1CC2=CC3=C(C=C2C4=C(CC1C(=O)OC)C(=CC(=C4OC)OC)OC)OCO3

Origin of Product

United States

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